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Compound of Interest

Compound Name: 2,6-Dichloro-4-methoxyaniline

Cat. No.: B019904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectroscopic characteristics of 2,6-
dichloro-4-methoxyaniline (CAS No. 6480-66-6), a key chemical intermediate. Due to the

limited availability of public domain experimental spectra, this document presents a

comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. These predictions are grounded in established

spectroscopic principles and data from analogous compounds. This guide also outlines

standardized experimental protocols for acquiring such data and includes a workflow diagram

for the spectroscopic analysis of organic compounds.

Introduction
2,6-Dichloro-4-methoxyaniline is a halogenated aromatic amine with applications in organic

synthesis, particularly as a building block for pharmaceuticals and dyes. Its chemical structure,

featuring two chlorine atoms ortho to the amino group and a methoxy group para to it, gives

rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data

is crucial for its identification, purity assessment, and structural elucidation in various research

and development settings.
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The following tables summarize the predicted spectroscopic data for 2,6-dichloro-4-
methoxyaniline. These values are estimated based on the compound's structure and

spectroscopic data of similar molecules.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 6.7 - 6.9 Singlet 2H Aromatic (H-3, H-5)

~ 4.2 - 4.6 Broad Singlet 2H Amine (-NH₂)

~ 3.7 - 3.8 Singlet 3H Methoxy (-OCH₃)

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~ 152 - 154 C-4 (C-O)

~ 138 - 140 C-1 (C-N)

~ 118 - 120 C-2, C-6 (C-Cl)

~ 115 - 117 C-3, C-5 (C-H)

~ 55 - 56 Methoxy (-OCH₃)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium N-H stretch (asymmetric)

3300 - 3400 Medium N-H stretch (symmetric)

2950 - 3050 Weak Aromatic C-H stretch

2830 - 2950 Weak Aliphatic C-H stretch (-OCH₃)

1580 - 1620 Strong N-H bend

1450 - 1550 Strong Aromatic C=C stretch

1230 - 1270 Strong Aryl-O stretch (asymmetric)

1020 - 1060 Strong Aryl-O stretch (symmetric)

700 - 800 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Ratio Relative Abundance Assignment

191/193/195 High (9:6:1)

[M]⁺, [M+2]⁺, [M+4]⁺ Molecular

ion peak with characteristic

isotopic pattern for two chlorine

atoms.

176/178/180 Medium
[M-CH₃]⁺, loss of a methyl

radical.

148/150/152 Medium
[M-CH₃-CO]⁺, subsequent loss

of carbon monoxide.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like 2,6-dichloro-4-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12

ppm, a pulse angle of 45 degrees, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required. Typical parameters include a

spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and

reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-

adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Data Processing: The software automatically performs a background subtraction to generate

the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).
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Data Acquisition: Introduce the sample into the ion source. For EI, the sample is typically

heated to induce vaporization. For ESI, the sample solution is infused directly. Scan a mass

range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the compound. Compare the observed isotopic distribution with the

theoretical pattern for the proposed elemental formula.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound.
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Caption: Workflow for Spectroscopic Analysis.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

properties of 2,6-dichloro-4-methoxyaniline. While experimental data is not widely published,

the predicted NMR, IR, and MS data, in conjunction with the provided general experimental

protocols, offer a valuable resource for researchers in the fields of chemical synthesis and drug

development. The presented workflow visualizes the logical progression from synthesis to

structural confirmation, emphasizing the integral role of spectroscopic techniques in modern

chemistry.

To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichloro-4-methoxyaniline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019904#spectroscopic-data-of-2-6-dichloro-4-
methoxyaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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